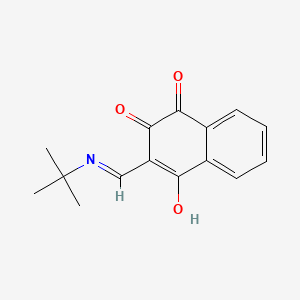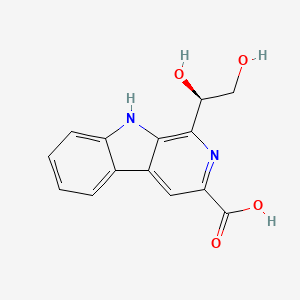
dichotomine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: Dichotomine B is typically isolated from Stellariae Radix through a series of extraction and purification processes . The preparation involves the collection of Stellariae Radix, followed by drying and grinding. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, to obtain the crude extract. This extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: The process is optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: Dichotomine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学的研究の応用
Dichotomine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-Carboline alkaloids and their chemical properties.
Medicine: Research has shown that this compound can attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway in BV2 cells.
作用機序
Dichotomine B exerts its effects primarily through the TLR4/MyD88-mTOR signaling pathway . It inhibits the expression of TLR4, MyD88, and mTOR proteins, which are involved in the inflammatory response. By downregulating these proteins, this compound reduces the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α . Additionally, this compound promotes autophagy by increasing the expression of LC3II/LC3I and Beclin-1 proteins .
類似化合物との比較
Harmine: Another β-Carboline alkaloid with neuroprotective properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Uniqueness: Dichotomine B is unique in its specific regulation of the TLR4/MyD88-mTOR signaling pathway, which is not as prominently affected by other β-Carboline alkaloids . This makes this compound particularly effective in attenuating neuroinflammatory responses, setting it apart from similar compounds .
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1 |
InChIキー |
PKSXEHHRROSXPR-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


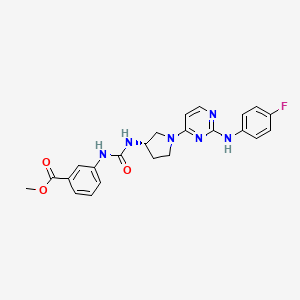
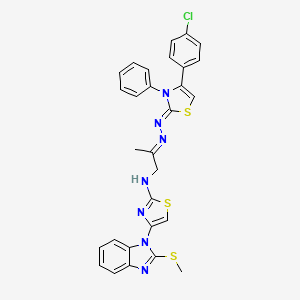
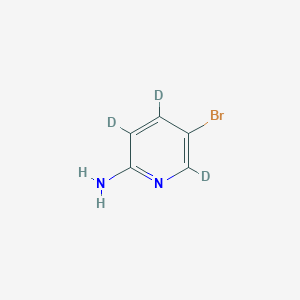
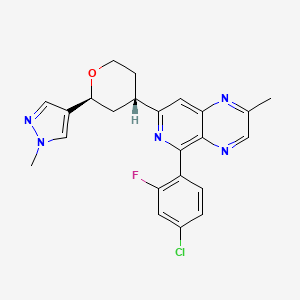


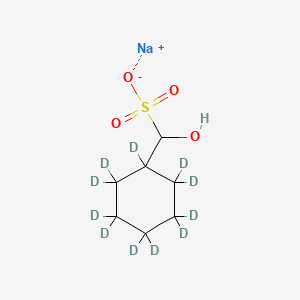
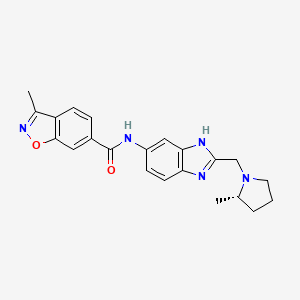
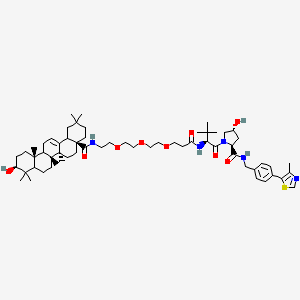
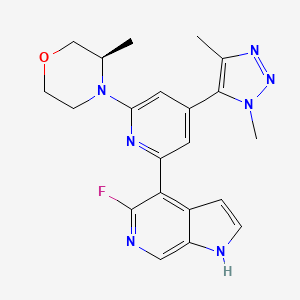
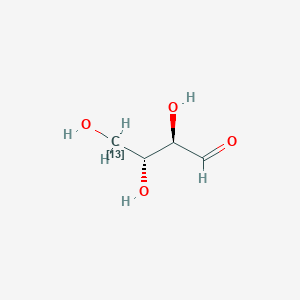
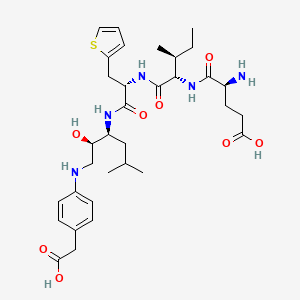
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
